Balsalazide-d3

Description

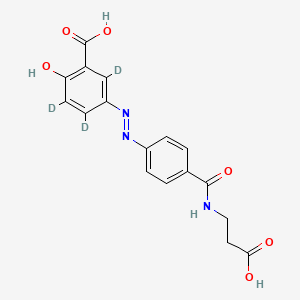

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-DINNLGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Balsalazide-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Balsalazide-d3, a deuterated derivative of the anti-inflammatory prodrug Balsalazide. The primary application of this compound in a research setting is as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms offers a mass shift that allows for precise differentiation from the unlabeled parent drug, Balsalazide, and its metabolites, without significantly altering its chemical properties. This guide will detail the characteristics of this compound, its principal use in pharmacokinetic studies, a representative experimental protocol, and the mechanism of action of its parent compound.

Introduction to Balsalazide and the Role of Deuteration

Balsalazide is an orally administered prodrug used for the treatment of mildly to moderately active ulcerative colitis[1][2][3][4]. It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis[1]. Upon reaching the colon, bacterial azoreductases cleave the azo bond in Balsalazide, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa.

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analyses. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to altered metabolic rates, making these compounds useful for studying drug metabolism and pharmacokinetics.

Physicochemical Properties and Synthesis

This compound is a labeled analog of Balsalazide. While specific data for this compound is not widely published, its properties are expected to be very similar to Balsalazide, with the key difference being its molecular weight.

Table 1: Physicochemical Properties of Balsalazide and this compound

| Property | Balsalazide | This compound |

| Chemical Name | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid-d3 |

| Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₂D₃N₃O₆ |

| Molecular Weight | 357.32 g/mol | ~360.34 g/mol |

| Appearance | Orange to yellow microcrystalline powder | Expected to be similar to Balsalazide |

| Solubility | Freely soluble in water and isotonic saline (as disodium salt) | Expected to be similar to Balsalazide |

Note: The exact molecular weight of this compound may vary depending on the specific positions of the deuterium atoms.

The synthesis of Balsalazide has been described in the literature and typically involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. The synthesis of this compound would involve using a deuterated precursor in this synthetic route.

Primary Research Use: Internal Standard in Bioanalysis

The principal application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS. In such assays, a known quantity of the internal standard (this compound) is added to biological samples (e.g., plasma, urine) containing the analyte of interest (Balsalazide).

The advantages of using a stable isotope-labeled internal standard like this compound include:

-

Similar Chemical and Physical Properties: It behaves almost identically to the analyte during sample preparation, extraction, and chromatography, thus compensating for any sample loss or variability.

-

Co-elution with Analyte: In liquid chromatography, it typically co-elutes with the non-labeled analyte.

-

Distinct Mass Spectrometric Detection: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Experimental Protocols

Quantification of Balsalazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Balsalazide in human plasma samples.

Materials:

-

Human plasma samples

-

Balsalazide analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Balsalazide and this compound in methanol.

-

Prepare calibration standards by spiking blank human plasma with known concentrations of Balsalazide.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Vortex mix the samples.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Balsalazide from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Balsalazide: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.1 → 199.1).

-

This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 361.1 → 202.1).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Balsalazide and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action and Signaling Pathways

Balsalazide itself is pharmacologically inactive. Its therapeutic effect is derived from its active metabolite, mesalamine (5-ASA). The mechanism of action of 5-ASA is not fully elucidated but is believed to be topical rather than systemic. It is thought to modulate local inflammatory responses in the colon through several mechanisms.

Inhibition of Inflammatory Mediators

Mesalamine is believed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut mucosa.

Antioxidant Activity

Mesalamine has been shown to have antioxidant properties, which may help to reduce oxidative stress and tissue damage in the inflamed colon.

Effects on Cytokine Production

Mesalamine may also modulate the production and activity of various pro-inflammatory cytokines.

Visualizations

Balsalazide Activation and Mechanism of Action

Caption: Metabolic activation of Balsalazide in the colon and its anti-inflammatory mechanism.

Experimental Workflow for Bioanalysis

Caption: A typical workflow for the quantitative analysis of Balsalazide using this compound.

Quantitative Data

The following table summarizes pharmacokinetic parameters for Balsalazide and its major metabolites from a study in healthy volunteers. It is important to note that this data is for the non-deuterated compound.

Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults

| Parameter | Balsalazide | 5-ASA (Mesalamine) | N-Ac-5-ASA |

| Tmax (h) | 1.9 | 9.5 | 10.5 |

| t½ (h) | 1.9 | 9.5 | 10.4 |

| Mean % of dose excreted in urine over 12h | 0.16% | 4.6% | 15.6% |

Data is presented as mean values. Tmax is the time to reach maximum plasma concentration. t½ is the terminal half-life. N-Ac-5-ASA is N-acetyl-5-aminosalicylic acid. Source: FDA Drug Approval Package for GIAZO (Balsalazide disodium)

Conclusion

This compound is a crucial tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Balsalazide in various biological matrices. This capability is essential for preclinical and clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide. While specific research studies employing this compound are not extensively documented in publicly available literature, its application follows well-established principles of bioanalysis using stable isotope-labeled internal standards. The information and representative protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with Balsalazide and related compounds.

References

An In-depth Technical Guide to Balsalazide-d4: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Balsalazide-d4. This deuterated analog of Balsalazide serves as a critical tool in the accurate quantification of the parent drug in biological matrices, a cornerstone of pharmacokinetic and metabolic studies in drug development.

Chemical Structure and Properties

Balsalazide-d4 is a stable isotope-labeled version of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease.[1] In Balsalazide-d4, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety are replaced with deuterium atoms.[2][3] This isotopic substitution results in a molecule that is chemically identical to Balsalazide in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometric analysis.

The formal chemical name for Balsalazide-d4 is (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid.[2]

Table 1: Chemical and Physical Properties of Balsalazide-d4 and Balsalazide

| Property | Balsalazide-d4 | Balsalazide | Reference(s) |

| Chemical Formula | C₁₇H₁₁D₄N₃O₆ | C₁₇H₁₅N₃O₆ | [2] |

| Molecular Weight | 361.3 g/mol | 357.32 g/mol | |

| Appearance | Solid | Orange to yellow microcrystalline powder | |

| Solubility | Soluble in DMSO and Methanol | Freely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol | |

| Melting Point | Not explicitly reported, expected to be similar to Balsalazide | >350°C (for disodium salt) |

Mechanism of Action and Rationale for Deuteration

Balsalazide is a colon-targeted prodrug. It passes through the upper gastrointestinal tract intact and is cleaved by bacterial azoreductases in the colon to release the therapeutically active 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. The exact mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.

The deuteration of the carrier moiety in Balsalazide-d4 does not alter this mechanism of action. Its primary purpose is to serve as an ideal internal standard in quantitative bioanalytical methods. Due to its near-identical physicochemical properties to the non-labeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. This allows for accurate correction of any analytical variability, leading to highly precise and accurate quantification of Balsalazide in complex biological samples such as plasma and tissue homogenates.

Diagram 1: Metabolic Activation of Balsalazide

Caption: Metabolic activation of Balsalazide in the colon.

Experimental Protocols

The primary application of Balsalazide-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Balsalazide. While a specific validated method for Balsalazide using Balsalazide-d4 is not detailed in the provided search results, a general experimental workflow can be outlined based on common practices for such analyses.

Quantification of Balsalazide in Biological Matrices using LC-MS/MS with Balsalazide-d4 Internal Standard

Objective: To accurately measure the concentration of Balsalazide in plasma samples.

Materials:

-

Balsalazide analytical standard

-

Balsalazide-d4 internal standard

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Phosphate buffer (e.g., KH₂PO₄)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

Diagram 2: Experimental Workflow for Balsalazide Quantification

Caption: General workflow for the quantification of Balsalazide.

Methodology:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Balsalazide and Balsalazide-d4 in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of Balsalazide into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To an aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of the Balsalazide-d4 internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer (e.g., KH₂PO₄, pH 4.5), acetonitrile, and methanol (e.g., 50:30:20 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the acidic analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical): Specific precursor-to-product ion transitions would need to be optimized for both Balsalazide and Balsalazide-d4. For example:

-

Balsalazide: m/z 356.1 -> [fragment ion]

-

Balsalazide-d4: m/z 360.1 -> [corresponding fragment ion]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Balsalazide and Balsalazide-d4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis of Balsalazide

A general synthesis for the non-deuterated Balsalazide involves the following steps:

-

Preparation of 4-aminobenzoyl-β-alanine: This is achieved by the acylation of β-alanine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

-

Diazotization: The amino group of 4-aminobenzoyl-β-alanine is converted to a diazonium salt using nitrous acid at low temperatures.

-

Azo Coupling: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form Balsalazide.

The synthesis of Balsalazide-d4 would require the use of a deuterated starting material, specifically deuterated 4-aminobenzoyl-β-alanine.

Quantitative Data

The following table summarizes key quantitative data for Balsalazide-d4.

Table 2: Quantitative Data for Balsalazide-d4

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₁D₄N₃O₆ | |

| Exact Mass | 361.12119219 Da | |

| Formula Weight | 361.3 g/mol | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | |

| Typical HPLC Retention Time | Expected to be very similar to Balsalazide (e.g., ~2.5 min under specific conditions) | |

| MRM Transitions (Q1/Q3) | To be determined empirically for specific instrument and conditions. Q1 would be based on the [M-H]⁻ ion (m/z 360.1). | - |

| Limit of Detection (LOD) | Method-dependent, but expected to be in the low ng/mL range. | - |

| Limit of Quantification (LOQ) | Method-dependent, but expected to be in the low ng/mL range. | - |

Conclusion

Balsalazide-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Balsalazide in biological systems. This technical guide provides the foundational knowledge of its chemical properties and a framework for its application in bioanalytical methodologies.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Balsalazide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of balsalazide-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, deuterated standards like this compound offer unparalleled accuracy and precision in the quantification of the prodrug balsalazide in complex biological matrices. This document will detail the underlying principles, experimental methodologies, and data validation for the use of this compound, serving as a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis.[1] Since the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[2] However, due to its slightly higher mass, the mass spectrometer can differentiate between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[1]

Balsalazide: Pharmacokinetics and Metabolism

Balsalazide is a prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent. It is designed for targeted delivery to the colon. Following oral administration, balsalazide is cleaved by bacterial azoreduction in the colon to release mesalazine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] Mesalazine is then further metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3] Understanding this metabolic pathway is crucial, as the internal standard must mimic the behavior of the parent drug in the biological system.

Caption: Metabolic pathway of balsalazide in the colon.

The Role of this compound as an Internal Standard

This compound is a synthetic version of balsalazide where three hydrogen atoms have been replaced with deuterium atoms. This subtle mass change allows for its differentiation from the endogenous balsalazide by the mass spectrometer.

Key Advantages of Using this compound:

-

Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound co-elutes with balsalazide and experiences the same matrix effects, the ratio of their signals remains constant, correcting for these variations.

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation and liquid-liquid extraction, some amount of the analyte may be lost. The deuterated internal standard is lost at the same rate, ensuring that the final analyte-to-internal standard ratio is unaffected.

-

Improved Precision and Accuracy: By accounting for various sources of error, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Balsalazide in Human Plasma

Sample Preparation

A protein precipitation method is commonly employed for the extraction of balsalazide from plasma.

Caption: General workflow for plasma sample preparation.

Detailed Steps:

-

Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of balsalazide.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A reverse-phase C18 column (e.g., Xterra RP18, BetaMax Acid) is suitable for separation. |

| Mobile Phase | A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |

| Flow Rate | Typically in the range of 0.3-0.6 mL/min. |

| Column Temperature | Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times. |

| MS System | A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |

| Ionization Source | Electrospray ionization (ESI) in either positive or negative ion mode, depending on the optimal signal for balsalazide and its internal standard. |

| MRM Transitions | Specific precursor-to-product ion transitions for balsalazide and this compound would be monitored. |

Method Validation and Quantitative Data

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present illustrative data for the validation of a method for a similar compound, mesalazine, using its deuterated internal standard, mesalazine-d3, which demonstrates the expected performance of a method using this compound.

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Balsalazide | 0.10 - 12.0 | > 0.995 |

Illustrative data based on a validated method for mesalazine.

Precision and Accuracy

Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 0.30 | 2.9 | 107.2 | 3.8 | 106.5 |

| MQC | 4.50 | 0.6 | 103.8 | 1.3 | 104.2 |

| HQC | 9.00 | 1.1 | 104.7 | 2.1 | 105.1 |

Illustrative data based on a validated method for mesalazine.

Recovery

The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Mean Recovery (%) |

| Balsalazide | 82 - 95 |

| This compound | ~78 |

Illustrative data based on a validated method for mesalazine.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of balsalazide in biological matrices. By adhering to the principles of isotope dilution and following a rigorously validated experimental protocol, researchers can obtain high-quality pharmacokinetic data essential for drug development and clinical studies. This technical guide serves as a foundational resource for the implementation of this gold-standard bioanalytical technique.

References

Technical Guide to the Analysis and Purity of Balsalazide-d3

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Balsalazide-d3. While a specific Certificate of Analysis for this compound is not publicly available, this document outlines the established analytical techniques for Balsalazide, which are directly applicable to its deuterated analog. The information herein is intended for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The purity of Balsalazide and its related compounds is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods.[1] These techniques allow for the separation and quantification of Balsalazide from its potential impurities and degradation products.

One available Certificate of Analysis for Balsalazide disodium indicates a purity of 99.72% as determined by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Balsalazide, which can be considered representative for the analysis of this compound.

Table 1: Summary of RP-HPLC Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 90-210 µg/mL[1][2] | 2-10 µg/mL[3] | 10-50 µg/mL[4] |

| Correlation Coefficient (r²) | 0.9992 | 0.9998 | 0.9996 |

| Recovery | Not Specified | 99.96 - 100.6% | 98.20 - 101.58% |

| Precision (%RSD) | < 2% | Not Specified | < 2% |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |

Table 2: Summary of HPTLC Method Validation Parameters

| Parameter | Value |

| Linearity Range | 500-3000 ng/band |

| Correlation Coefficient (r²) | 0.999 |

| Recovery | 99.99 - 100.04% |

| Precision (%RSD) | Intra-day: 0.91–1.02%, Inter-day: 0.49-0.63% |

| Limit of Detection (LOD) | 0.19 µg/mL |

| Limit of Quantification (LOQ) | 1.19 µg/mL |

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a common RP-HPLC method for the analysis of Balsalazide.

3.1.1. Chromatographic Conditions (Method 1)

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of water and acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 368 nm.

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 3.685 min.

3.1.2. Chromatographic Conditions (Method 2)

-

Column: Inertsil ODS 3V, C18, 250x4.6 ID.

-

Mobile Phase: A mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v/v).

-

Detection: UV at 304 nm.

-

Retention Time: Approximately 2.487 min.

3.1.3. Standard Solution Preparation

-

Accurately weigh 100 mg of Balsalazide reference standard and transfer to a 100 mL volumetric flask.

-

Add 70 mL of distilled water and sonicate for 15 minutes to dissolve.

-

Make up the volume to 100 mL with distilled water to obtain a stock solution of 1 mg/mL.

-

Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.

3.1.4. Sample Preparation (from Capsules)

-

Weigh the contents of 20 capsules and calculate the average weight.

-

Accurately weigh a quantity of powder equivalent to 100 mg of Balsalazide and transfer to a 100 mL volumetric flask.

-

Add distilled water, dissolve the powder completely, and make up the volume to 100 mL.

-

Further dilute the solution as needed to fall within the calibration range and filter through a 0.45 µm membrane filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This section outlines a typical HPTLC method for Balsalazide analysis.

3.2.1. Chromatographic Conditions

-

Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.

-

Mobile Phase: Chloroform: Methanol (3.5:2, v/v).

-

Development: Linear ascending development in a twin trough glass chamber with a chamber saturation time of 20 minutes at room temperature.

-

Run Length: Approximately 80 mm.

-

Detection: Densitometric scanning in absorbance mode at 361 nm.

-

Rf Value: Approximately 0.61.

3.2.2. Standard Solution Preparation

-

Prepare a stock solution of Balsalazide in methanol at a concentration of 0.1 mg/mL.

3.2.3. Sample Preparation (from Capsules)

-

Weigh the contents of 20 capsules to determine the average weight.

-

Weigh a quantity of the capsule powder equivalent to 100 mg of Balsalazide.

-

Extract the drug with methanol, sonicating for 20 minutes to ensure complete extraction.

-

Make up the volume to 100 mL and then dilute to a final concentration of 500 µg/mL for HPTLC analysis.

-

Filter the resulting solution using Whatman filter paper.

-

Apply an appropriate volume (e.g., 2 µL containing 1000 ng/spot) to the HPTLC plate for analysis.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the purity analysis of this compound.

Caption: Workflow for RP-HPLC Purity Analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Balsalazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated Balsalazide, specifically Balsalazide-d4. The synthesis is strategically designed to introduce deuterium atoms onto the aromatic ring of the 4-aminobenzoyl-β-alanine moiety, a key component of the Balsalazide molecule. This guide details two primary pathways for the synthesis of the deuterated precursor and the subsequent final synthesis of Balsalazide-d4, including detailed experimental protocols and quantitative data.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. Deuterated versions of pharmaceutical compounds are of significant interest in drug development as they can offer altered metabolic profiles, potentially leading to improved pharmacokinetic properties. This guide focuses on the synthesis of Balsalazide-d4, where four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine portion are replaced with deuterium.

Overall Synthetic Strategy

The synthesis of Balsalazide-d4 is approached in two main stages:

-

Synthesis of the Deuterated Precursor: Preparation of 4-aminobenzoyl-β-alanine-d4.

-

Final Product Synthesis: Conversion of the deuterated precursor to Balsalazide-d4 via diazotization and azo coupling.

Two viable pathways for the synthesis of the deuterated precursor are presented below.

Part 1: Synthesis of 4-Aminobenzoyl-β-alanine-d4

The critical step in the synthesis of Balsalazide-d4 is the efficient and selective incorporation of deuterium into the 4-aminobenzoyl-β-alanine precursor.

Pathway 1: Deuteration of 4-Aminobenzoic Acid followed by Amide Coupling

This pathway involves the direct deuteration of commercially available 4-aminobenzoic acid, followed by a standard amide coupling reaction with β-alanine.

Caption: Synthesis of 4-Aminobenzoyl-β-alanine-d4 via direct deuteration.

Experimental Protocol: Pathway 1

Step 1.1: Synthesis of 4-Aminobenzoic Acid-d4

-

A mixture of 4-aminobenzoic acid (1.0 g), 10% Palladium on Carbon (Pd/C, 100 mg), 5% Platinum on Carbon (Pt/C, 50 mg), and a catalytic amount of sodium borohydride in deuterium oxide (D₂O, 20 mL) is subjected to microwave irradiation at 150°C for 30 minutes.

-

The reaction mixture is cooled, and the catalysts are removed by filtration.

-

The filtrate is lyophilized to yield 4-aminobenzoic acid-d4.

-

To achieve high levels of deuterium incorporation (>98%), this process is repeated for two to three cycles.

Step 1.2: Synthesis of 4-Aminobenzoyl-β-alanine-d4

-

4-Aminobenzoic acid-d4 (1.0 g) and β-alanine (0.65 g) are dissolved in anhydrous dimethylformamide (DMF, 25 mL).

-

The solution is cooled to 0°C, and dicyclohexylcarbodiimide (DCC, 1.5 g) is added.

-

The reaction is stirred at 0°C for one hour and then at room temperature for 12 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an ethanol/water mixture to give pure 4-aminobenzoyl-β-alanine-d4.

Part 2: Synthesis of Balsalazide-d4

With the deuterated precursor in hand, the final steps to synthesize Balsalazide-d4 are analogous to the established methods for the non-deuterated compound.[1]

Caption: Final diazotization and azo coupling steps to yield Balsalazide-d4.

Experimental Protocol: Final Synthesis

-

4-Aminobenzoyl-β-alanine-d4 (1.0 g) is suspended in water and cooled to 0-5°C.

-

Concentrated hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite to form the diazonium salt. The temperature is maintained below 5°C throughout the addition.

-

In a separate vessel, salicylic acid is dissolved in an aqueous solution of sodium hydroxide and cooled to 0-5°C.

-

The freshly prepared cold diazonium salt solution is slowly added to the cold solution of sodium salicylate with vigorous stirring.

-

The resulting orange precipitate of Balsalazide-d4 is stirred in the cold for 2-3 hours.

-

The product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Balsalazide-d4.

| Reaction Step | Key Reagents | Typical Yield (%) | Deuterium Incorporation (%) |

| Precursor Synthesis (Pathway 1) | |||

| Deuteration of 4-Aminobenzoic Acid | D₂O, Pd/C, Pt/C | > 90 | > 98 |

| Amide Coupling | DCC | ~ 85 | > 98 |

| Final Synthesis | |||

| Diazotization & Azo Coupling | NaNO₂, HCl, Salicylic Acid, NaOH | ~ 90 | > 98 |

Note: Yields and deuterium incorporation levels are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization. Purity of the final product is reported to be ≥99% for deuterated forms (d1-d4).[2]

Conclusion

The synthesis of deuterated Balsalazide (Balsalazide-d4) is a feasible process for researchers and drug development professionals. The key to a successful synthesis lies in the efficient deuteration of the 4-aminobenzoic acid precursor, for which catalytic hydrogen-deuterium exchange methods are well-suited. The subsequent conversion to Balsalazide-d4 follows established and high-yielding synthetic routes. This guide provides a solid foundation for the laboratory-scale synthesis of this important deuterated pharmaceutical compound.

References

An In-Depth Technical Guide to the Pharmacokinetic Profiles of Balsalazide and the Prospective Profile of Balsalazide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Balsalazide, a second-generation aminosalicylate specifically designed for targeted delivery of mesalamine to the colon for the treatment of inflammatory bowel disease. Due to a lack of publicly available data on Balsalazide-d3, a deuterated form of the drug, this document will focus on the established pharmacokinetics of Balsalazide and offer a theoretical exploration of the potential pharmacokinetic alterations that could arise from deuteration. This guide includes detailed summaries of quantitative data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Balsalazide

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[1] The structure of Balsalazide consists of mesalamine linked via an azo bond to a carrier molecule, 4-aminobenzoyl-β-alanine.[3] This design allows for the targeted delivery of mesalamine to the colon, where bacterial azoreductases cleave the azo bond, releasing the active drug and the inert carrier.[3] This colon-specific delivery minimizes systemic absorption of mesalamine in the upper gastrointestinal tract, thereby reducing the potential for systemic side effects.

Pharmacokinetic Profile of Balsalazide

The pharmacokinetic profile of Balsalazide is characterized by its limited systemic absorption as an intact molecule and its efficient conversion to the active moiety, mesalamine, in the colon.

Absorption

Intact Balsalazide is poorly absorbed from the upper gastrointestinal tract. Systemic exposure to the prodrug is low and variable among individuals. The primary goal of Balsalazide therapy is to deliver the drug to the colon, its site of action.

Distribution

Due to its low systemic absorption, the distribution of intact Balsalazide in tissues is minimal. The majority of the administered dose reaches the colon.

Metabolism

The metabolism of Balsalazide is the key to its therapeutic action. Upon reaching the colon, commensal bacteria possessing azoreductase enzymes cleave the azo bond of the Balsalazide molecule. This enzymatic cleavage releases equimolar amounts of mesalamine (5-ASA) and the carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine is the pharmacologically active component, exerting its anti-inflammatory effects locally on the colonic mucosa. The released mesalamine is then partially absorbed from the colon and undergoes N-acetylation in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.

Excretion

The majority of the administered Balsalazide dose is excreted in the feces as mesalamine and its metabolites. A smaller fraction of the absorbed mesalamine and its N-acetylated metabolite is excreted in the urine.

Quantitative Pharmacokinetic Data for Balsalazide and its Metabolites

The following table summarizes key pharmacokinetic parameters for Balsalazide and its primary metabolites, mesalamine (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in healthy adult volunteers. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual variability.

| Parameter | Balsalazide | Mesalamine (5-ASA) | N-Ac-5-ASA | Reference |

| Tmax (median, hours) | 0.5 - 2.0 | 12.0 - 24.0 | 12.0 - 24.0 | |

| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 | |

| Urinary Excretion (% of dose) | ~0.16 | ~4.6 | ~15.6 |

Data presented are from studies with varying dosing regimens and subject populations, and should be interpreted as representative values.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments related to Balsalazide.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: Open-label, single-dose, randomized, crossover studies are often employed to compare different formulations or the effect of food.

-

Subjects: Healthy volunteers are typically recruited.

-

Drug Administration: Balsalazide is administered orally as capsules, often after an overnight fast. To assess food effects, a high-fat meal may be given prior to drug administration.

-

Sample Collection: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis. Urine is also collected over specified intervals.

-

Bioanalytical Method: Plasma and urine concentrations of Balsalazide and its metabolites (5-ASA, N-Ac-5-ASA) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Animal Models of Colitis for Efficacy Studies

-

Induction of Colitis: Various models are used to induce colitis in rodents, including the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models.

-

Drug Administration: Balsalazide is typically administered orally via gavage.

-

Efficacy Assessment: Efficacy is evaluated by monitoring clinical signs (e.g., weight loss, stool consistency, rectal bleeding), and by histological analysis of the colon at the end of the study.

This compound: A Theoretical Pharmacokinetic Profile

As of the date of this document, no specific pharmacokinetic data for this compound is available in the public domain. However, based on the principles of deuteration in drug development, we can theorize potential alterations to the pharmacokinetic profile of Balsalazide.

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect and can slow down metabolic reactions that involve the cleavage of this bond.

Potential Impact of Deuteration on Balsalazide Metabolism

The metabolism of Balsalazide primarily involves the cleavage of the azo bond by bacterial azoreductases, a process that does not directly involve C-H bond cleavage. Therefore, deuteration of the mesalamine or the carrier moiety is unlikely to significantly affect this initial and crucial metabolic step.

However, the subsequent metabolism of the released mesalamine to N-Ac-5-ASA does involve enzymatic processes. If deuterium were to be strategically placed at a site on the mesalamine molecule that is targeted by metabolic enzymes (e.g., N-acetyltransferases), it could potentially slow down the rate of N-acetylation.

Theoretical Pharmacokinetic Profile of this compound vs. Balsalazide

| Parameter | Potential Change with this compound | Rationale |

| Absorption | No significant change expected | Azo bond cleavage is the primary determinant of mesalamine release, which is unlikely to be affected by deuteration. |

| Distribution | No significant change expected | The physicochemical properties of the drug are not expected to be significantly altered by deuteration to an extent that would impact distribution. |

| Metabolism | Potentially slower N-acetylation of mesalamine | The kinetic isotope effect could reduce the rate of metabolism if deuterium is placed at a metabolically active site. |

| Excretion | Potentially altered ratio of mesalamine to N-Ac-5-ASA in urine and feces | A slower rate of metabolism could lead to a higher proportion of unchanged mesalamine being excreted. |

It is critical to emphasize that this is a theoretical discussion. Without experimental data, the actual pharmacokinetic profile of this compound remains unknown.

Visualizations

Balsalazide Metabolism Pathway

Caption: Metabolic pathway of Balsalazide in the colon.

Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of Balsalazide.

Conclusion

Balsalazide is an effective prodrug for the targeted delivery of mesalamine to the colon. Its pharmacokinetic profile is well-characterized, demonstrating minimal systemic absorption of the parent drug and efficient conversion to the active moiety in the large intestine. While the concept of a deuterated Balsalazide (this compound) presents an interesting avenue for potential pharmacokinetic modulation, a comprehensive understanding and comparison are currently precluded by the absence of empirical data. Further research, including in vitro metabolism studies and in vivo pharmacokinetic assessments, is necessary to elucidate the actual pharmacokinetic profile of this compound and to determine if it offers any therapeutic advantages over the non-deuterated form. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of aminosalicylate-based therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines for the use of deuterated internal standards, with a focus on core principles, experimental design, and data interpretation to ensure robust and compliant bioanalytical method validation.

Deuterated internal standards have become the industry benchmark in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their structural similarity to the analyte of interest allows for effective compensation of variability during sample preparation and analysis, ultimately leading to enhanced accuracy and precision.[1][2] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs) whenever feasible.[3][4]

Core Principles for Selecting and Using Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the analyte throughout the analytical process, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. However, the successful implementation of a deuterated internal standard hinges on several key considerations:

-

Degree and Position of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated to provide a clear mass shift from the analyte and minimize isotopic crosstalk. The position of the deuterium labels is critical; they must be on non-exchangeable sites to prevent loss or replacement with protons from the solvent or matrix.

-

Isotopic and Chemical Purity: The deuterated standard must possess high isotopic enrichment to reduce the contribution of the unlabeled analyte. It should also be chemically pure to avoid interference with the analysis. The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate results.

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience identical matrix effects. However, a slight chromatographic separation, known as the "isotope effect," can sometimes occur and requires careful method development to minimize its impact.

Regulatory Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides a unified framework for validating bioanalytical methods using internal standards. The following tables summarize the key acceptance criteria for chromatographic methods.

Table 1: Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample. |

| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different matrix sources should be ≤15%. |

| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Accuracy (Within-run and Between-run) | The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, which should be within ±20%. |

| Precision (Within-run and Between-run) | The CV should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. |

| Dilution Integrity | The accuracy and precision of the diluted QCs should be within ±15%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |

Table 2: Cross-Interference Acceptance Criteria

| Interference Type | Acceptance Criteria |

| Internal Standard to Analyte | Contribution to the analyte response should be ≤ 20% of the LLOQ response. |

| Analyte to Internal Standard | Contribution to the internal standard response should be ≤ 5% of the internal standard's response. |

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are essential for a successful validation. The following sections outline the methodologies for critical validation experiments.

Assessment of Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

-

Obtain at least six different sources of the blank biological matrix.

-

Prepare three sets of samples for each matrix source:

-

Set 1: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

-

Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.

-

Set 3: Analyte and deuterated internal standard are spiked into the biological matrix and then extracted.

-

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:

-

MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

-

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF):

-

IS-normalized MF = MF of analyte / MF of internal standard

-

-

The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

Evaluation of Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.

Methodology:

-

Analyze blank matrix samples from at least six different individual donors.

-

Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the deuterated internal standard.

-

The response of any interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

-

Analyze LLOQ samples prepared in each of the six matrix lots to confirm the absence of significant interference.

Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.

Methodology:

-

Freeze-Thaw Stability: Analyze low and high concentration quality control (QC) samples after they have undergone at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been left at room temperature for a duration that mimics the expected sample handling time.

-

Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature for a period equal to or longer than the time from sample collection to analysis.

-

The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing Key Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships in bioanalytical method validation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Balsalazide and its Metabolites using Balsalazide-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of the anti-inflammatory drug balsalazide and its primary active metabolite, 5-aminosalicylic acid (5-ASA), along with its further metabolite, N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), in biological matrices. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled compound, Balsalazide-d3, as an internal standard for the accurate quantification of balsalazide. Similarly, deuterated analogs of the metabolites are used for their respective quantification. This approach ensures high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Balsalazide is a prodrug that is specifically designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[2] Upon reaching the colon, bacterial azoreductases cleave the azo bond of balsalazide to release 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa.[2] A portion of 5-ASA is further metabolized to N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA).

Accurate and reliable quantification of balsalazide and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation, for the LC-MS/MS-based quantification of balsalazide, 5-ASA, and N-acetyl-5-ASA.

Metabolic Pathway of Balsalazide

Balsalazide is delivered intact to the colon where it is metabolized by bacterial azoreductases into its active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule. 5-ASA is then partially acetylated to form N-acetyl-5-aminosalicylic acid.

Experimental Protocols

Materials and Reagents

-

Balsalazide reference standard

-

This compound internal standard

-

5-Aminosalicylic acid (5-ASA) reference standard

-

5-Aminosalicylic acid-d3 (Mesalamine-d3) internal standard

-

N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA) reference standard

-

N-acetyl-5-aminosalicylic acid-d3 (N-acetyl mesalamine-d3) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization for specific matrices.

-

Allow all frozen plasma samples and standards to thaw at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of the internal standard working solution (a mixture of this compound, 5-ASA-d3, and N-acetyl-5-ASA-d3 in methanol).

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.

| Parameter | Condition for Balsalazide | Condition for 5-ASA and N-acetyl-5-ASA |

| LC System | UHPLC System | UHPLC System |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |

| Gradient | Representative: 5% B to 95% B over 5 min | Isocratic: 15% B |

| Flow Rate | 0.4 mL/min | 0.6 mL/min |

| Injection Volume | 5 µL | 10 µL |

| Column Temp. | 40°C | 35°C |

| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 | See Table 2 |

| Collision Energy | Optimize for each transition | Optimize for each transition |

| Dwell Time | 100 ms | 100 ms |

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

Quantitative Data

The following tables summarize representative quantitative data for the LC-MS/MS analysis of balsalazide and its metabolites. Note that the data for balsalazide is representative, as a specific published method using this compound was not identified. The data for the metabolites is based on published literature.

Table 1: Representative Mass Spectrometric Parameters for Balsalazide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Balsalazide | 356.1 | 198.1 | Negative |

| this compound | 359.1 | 201.1 | Negative |

Table 2: Mass Spectrometric Parameters for 5-ASA, N-acetyl-5-ASA, and their Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| 5-ASA | 152.0 | 108.0 | Negative |

| 5-ASA-d3 | 155.0 | 111.0 | Negative |

| N-acetyl-5-ASA | 194.2 | 149.9 | Negative |

| N-acetyl-5-ASA-d3 | 197.2 | 153.0 | Negative |

Table 3: Representative Calibration Curve and Validation Parameters

| Parameter | Balsalazide (Representative) | 5-ASA | N-acetyl-5-ASA |

|---|---|---|---|

| Linear Range | 1 - 1000 ng/mL | 2 - 1500 ng/mL | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL | 10 ng/mL |

| Intra-day Precision (%RSD) | < 10% | 1.60 - 8.63% | 0.99 - 5.67% |

| Inter-day Precision (%RSD) | < 15% | 2.14 - 8.67% | 1.72 - 4.89% |

| Intra-day Accuracy (% Bias) | ± 15% | 2.70 - 5.48% | -0.36 - 6.22% |

| Inter-day Accuracy (% Bias) | ± 15% | 0.64 - 3.87% | 0.71 - 4.27% |

| Recovery | > 85% | > 80% | > 80% |

Discussion

The presented protocols outline a robust and reliable LC-MS/MS method for the simultaneous quantification of balsalazide and its key metabolites, 5-ASA and N-acetyl-5-ASA, in biological matrices. The use of corresponding stable isotope-labeled internal standards is critical for mitigating matrix effects and ensuring high accuracy and precision of the results.

The protein precipitation method described is a simple and rapid sample preparation technique suitable for high-throughput analysis. However, for more complex matrices or lower concentration levels, a more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary.

The chromatographic and mass spectrometric conditions provided serve as a starting point for method development and should be optimized for the specific instrumentation and application. Validation of the method according to regulatory guidelines (e.g., FDA, EMA) is essential before its application in regulated bioanalysis.

Conclusion

The detailed application notes and protocols herein provide a comprehensive framework for the development and implementation of a validated LC-MS/MS method for the quantitative analysis of balsalazide and its metabolites using deuterated internal standards. This methodology is well-suited for researchers, scientists, and drug development professionals engaged in the study of balsalazide's pharmacokinetics and clinical efficacy. The high sensitivity, specificity, and accuracy of this method will facilitate a better understanding of the drug's disposition and its therapeutic effects.

References

Quantitative Analysis of Balsalazide in Human Plasma Using a Validated LC-MS/MS Method with Balsalazide-d3 as an Internal Standard

Application Note

Abstract

This application note presents a detailed protocol for the quantitative analysis of Balsalazide in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a stable isotope-labeled internal standard, Balsalazide-d3, to ensure accuracy and precision. The protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Balsalazide.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] Balsalazide is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases to release the active moiety.[1][2] Accurate quantification of Balsalazide in biological matrices is crucial for pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification.

This application note provides a comprehensive protocol for the determination of Balsalazide in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Balsalazide reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Balsalazide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (ISWS): Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at various concentrations and QC samples at low, medium, and high concentration levels.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Internal Standard Working Solution (this compound).

-

Vortex briefly to mix.

-

Add 500 µL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol or methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic Conditions

-

HPLC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution with:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

A typical gradient program would start with a low percentage of Mobile Phase B, which is then increased to elute the analyte and internal standard, followed by a re-equilibration step.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Balsalazide.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor-to-product ion transitions for Balsalazide and this compound need to be optimized on the specific mass spectrometer being used. Based on the structure of Balsalazide, a plausible precursor ion in negative mode would be [M-H]⁻ at m/z 356.1. The fragmentation would likely occur at the azo bond or the amide linkage. For this compound, the precursor ion would be [M-H]⁻ at m/z 359.1. The product ions would need to be determined experimentally by infusing the standards into the mass spectrometer.

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity and specificity for each transition.

Data Presentation

The following tables summarize typical quantitative data obtained from pharmacokinetic studies of Balsalazide in human plasma.

Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers. [2]

| Parameter | Balsalazide | 5-ASA | N-Ac-5-ASA |

| Cmax (mcg/mL) | 0.22 ± 0.12 | 0.11 ± 0.136 | 0.88 ± 0.39 |

| AUClast (mcg·hr/mL) | 1.35 ± 0.73 | 2.59 ± 1.46 | 17.8 ± 8.14 |

| Tmax (h) | 0.8 ± 0.85 | 8.2 ± 1.98 | 9.9 ± 2.49 |

Data are presented as mean ± standard deviation.

Table 2: Bioanalytical Method Validation Parameters (Illustrative).

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | -5% to +8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | Minimal |

Note: The values in Table 2 are illustrative and would be determined during the formal validation of the analytical method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Balsalazide and the experimental workflow for its quantitative analysis.

Caption: Metabolic pathway of Balsalazide in the colon.

Caption: Experimental workflow for the quantitative analysis of Balsalazide.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Balsalazide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Balsalazide.

References

Bioanalytical Method for Balsalazide Using Deuterated Internal Standard (Balsalazide-d3)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed bioanalytical method for the quantification of Balsalazide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Balsalazide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used for the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver the active drug to the colon, where it is cleaved by bacterial azoreductases to release mesalamine, which then exerts its local anti-inflammatory effect.[1] Accurate measurement of Balsalazide in biological matrices is crucial for pharmacokinetic analysis and to understand its delivery to the site of action.

This application note describes a robust and sensitive UPLC-MS/MS method for the determination of Balsalazide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.

Mechanism of Action

Balsalazide is delivered intact to the colon. There, bacterial enzymes cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA is believed to exert its anti-inflammatory effect locally on the colonic mucosa.

Experimental Protocols

This section details the materials, equipment, and procedures for the bioanalytical method.

Materials and Reagents

-

Balsalazide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methylene chloride (HPLC grade)

-

Methyl tertiary-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Balsalazide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Balsalazide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-